molecular formula C18H18F3N3O B5905933 Pyridin-4-yl-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone

Pyridin-4-yl-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone

Cat. No.: B5905933
M. Wt: 349.3 g/mol
InChI Key: JNTWSOMEMOCIKF-UHFFFAOYSA-N
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Description

Pyridin-4-yl-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone is a complex organic compound that features a pyridine ring, a piperazine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-4-yl-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-pyridinecarboxaldehyde with 1-(2-(trifluoromethyl)phenyl)piperazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Pyridin-4-yl-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction may produce secondary amines .

Scientific Research Applications

Pyridin-4-yl-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Pyridin-4-yl-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

pyridin-4-yl-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O/c19-18(20,21)16-4-2-1-3-15(16)13-23-9-11-24(12-10-23)17(25)14-5-7-22-8-6-14/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTWSOMEMOCIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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